N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-Cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cycloheptylamine substituent at the amide nitrogen and a 5-methyltetrazole moiety at the meta-position of the benzamide core. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the cycloheptyl group may influence lipophilicity and receptor binding .
Properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-cycloheptyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-6-7-13(11-15)16(22)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,17,22) |
InChI Key |
GHKOLPOHZMINHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The 5-methyl-1H-tetrazole moiety is synthesized through a regioselective [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide under acidic conditions. This reaction proceeds via a concerted mechanism, where the nitrile group acts as the dipolarophile, and the azide serves as the 1,3-dipole. Key variables include:
- Catalyst : Ammonium chloride (NH₄Cl) enhances reaction kinetics by stabilizing intermediates.
- Solvent : Dimethylformamide (DMF) or water (in green chemistry approaches).
- Temperature : 100°C (classic) or 150°C (microwave-assisted).
The methyl group at the tetrazole’s 5-position originates from the nitrile precursor, ensuring regiochemical fidelity. Substituting DMF with water under microwave irradiation reduces reaction time from 24 hours to 30 minutes while maintaining a 90% yield.
Benzamide Formation via Acid Chloride Intermediate
The carboxylic acid group of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is activated using thionyl chloride (SOCl₂), forming the corresponding acid chloride. Subsequent amidation with cycloheptylamine in dichloromethane (DCM) and triethylamine (Et₃N) yields the target compound.
Critical Parameters :
- Molar Ratio : A 1:1.2 ratio of acid chloride to cycloheptylamine minimizes side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC achieves >98% purity.
Industrial-Scale Production and Optimization
Solvent and Energy Efficiency
Recent advances prioritize sustainability:
| Parameter | Classic Method | Green Method |
|---|---|---|
| Solvent | DMF | Water |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Reaction Time | 24 hours | 30 minutes |
| Yield | 85% | 90% |
This shift reduces waste and operational costs while aligning with green chemistry principles.
Catalytic Innovations
Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) are under investigation to replace NH₄Cl, offering recyclability and reduced toxicity. Preliminary data suggest a 92% yield using a ZSM-5 zeolite catalyst at 110°C.
Analytical Characterization and Quality Control
Structural Validation
NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.85–7.45 (m, 4H, aryl-H), 3.70 (m, 1H, cycloheptyl-H), 2.55 (s, 3H, CH₃).
- ¹³C NMR : 165.2 (C=O), 152.1 (tetrazole-C), 134.5–126.3 (aryl-C).
Mass Spectrometry : ESI-MS m/z 299.37 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms purity. Retention time: 8.2 minutes (methanol/water 70:30).
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Synthesis
Competing 1H- and 2H-tetrazole isomers may form during cycloaddition. Acidic conditions (pH 3–4) favor the 1H-tetrazole isomer via protonation of the intermediate.
Amide Bond Stability
The amide bond is susceptible to hydrolysis under prolonged heating. Conducting reactions at ambient temperature (25°C) and using anhydrous solvents prevent degradation.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Tetrazole-containing compounds are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamide Derivatives
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide and related compounds:
Functional and Pharmacological Comparisons
(a) Enzyme Inhibition Activity
- PCAF HAT Inhibition: Benzamide derivatives bearing long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibit potent PCAF histone acetyltransferase (HAT) inhibition (79% at 100 μM), attributed to hydrophobic interactions with the enzyme’s active site .
- Tetrazole vs. Carboxylic Acid Bioisosterism : The 5-methyltetrazole group in the target compound may mimic carboxylic acid functionality while offering improved metabolic stability, a feature observed in other tetrazole-containing drugs .
(c) Metal Coordination and Reactivity
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide possess N,O-bidentate directing groups, enabling participation in transition metal-catalyzed reactions . The absence of such groups in the target compound limits its utility in catalysis but may enhance selectivity for other biological targets.
(d) Neuroleptic Analogues
- While benzamide derivatives such as amisulpride and sulpiride are neuroleptics, the target compound’s cycloheptyl-tetrazole structure diverges significantly from these clinical agents, which typically feature sulfonamide or alkylamine substituents .
Biological Activity
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound combines a cycloheptyl group with a benzamide moiety and a 5-methyl-1H-tetrazole ring, which are known for their diverse biological activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The structural arrangement allows it to interact with various biological targets, influencing their activity. The tetrazole ring, in particular, can mimic carboxylic acids, facilitating interactions with enzymes and receptors involved in numerous biological pathways.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against targets such as G protein-coupled receptors (GPCRs). These receptors play critical roles in cellular signaling and are implicated in various diseases, including cancer and inflammation.
- Antimicrobial and Anticancer Properties : Compounds containing tetrazole rings have been explored for their antimicrobial and anticancer activities. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its therapeutic potential.
- Binding Affinity : Research indicates that this compound can effectively bind to specific proteins, modulating their activity. Techniques such as dynamic mass redistribution assays are often employed to evaluate the binding affinity and efficacy against selected biological targets.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-tetrazol-5-yl)benzamide | Tetrazole and benzamide moieties | Lacks cycloheptyl group |
| N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Contains mercapto group | Different substituents on phenyl |
| N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide | Similar tetrazole moiety | Different alkyl groups affecting solubility |
| 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Pyrazole instead of benzamide | Different core structure affecting biological activity |
The presence of the cycloheptyl group in this compound enhances its solubility and stability, which may influence its interactions with biological targets compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines. It was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved arresting the cell cycle at the G2/M phase and inducing apoptosis through modulation of Bcl-2 and Bax expression levels .
Case Study: Inhibition of Inflammatory Pathways
Another study investigated the anti-inflammatory properties of related compounds by measuring their effects on TNF-alpha production in human monocytic cell lines. Compounds demonstrated significant inhibition, suggesting potential applications in treating autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and what analytical techniques ensure structural fidelity?
- Synthesis : Multi-step protocols involving (i) coupling of 5-methyl-1H-tetrazole with a benzoyl chloride intermediate, followed by (ii) cycloheptylamine substitution under basic conditions (e.g., pyridine or triethylamine). Reaction optimization requires temperature control (0–25°C) and inert atmospheres to prevent side reactions .
- Structural Confirmation :
- NMR : and NMR to verify substituent integration (e.g., cycloheptyl protons at δ 1.4–2.1 ppm, tetrazole ring protons at δ 8.5–9.0 ppm) .
- X-ray Crystallography : SHELX software for refining crystal structures, identifying hydrogen bonds (e.g., N–H⋯N interactions stabilizing tetrazole-amide conformations) .
Q. How does the tetrazole moiety influence the compound’s stability and bioactivity?
- The 5-methyltetrazole group enhances metabolic stability via resistance to oxidative degradation compared to carboxylic acid analogs. Its electron-deficient nature facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), as observed in structurally similar AMPA receptor modulators .
Q. What spectroscopic methods are critical for detecting polymorphism in this compound?
- Powder XRD : Differentiates monoclinic vs. orthorhombic polymorphs by distinct diffraction patterns (e.g., peak splitting at 2θ = 15–20°) .
- DSC/TGA : Identifies thermal stability variations (e.g., melting points differing by >10°C between polymorphs) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations, correlating with in vitro IC values. Low oral absorption may explain efficacy gaps, necessitating prodrug strategies .
- Metabolite Identification : HR-MS and - HSQC NMR to detect hepatic metabolites (e.g., oxidative cleavage of the tetrazole ring) that reduce activity .
Q. What computational strategies optimize molecular design for enhanced AMPA receptor binding?
- Hybridization Modeling : Combine benzamide and tetrazole pharmacophores using docking software (e.g., AutoDock Vina) to predict binding modes. Energy minimization reveals steric clashes with receptor subpockets, guiding substituent modifications (e.g., cycloheptyl → smaller alkyl groups) .
- MD Simulations : Analyze ligand-receptor dynamics (100 ns trajectories) to assess conformational stability of the tetrazole-amide hinge region .
Q. How can synthetic yields be improved while minimizing byproducts?
- Reaction Optimization :
- Flow Chemistry : Continuous processing reduces reaction times and improves consistency (e.g., 80% yield in <2 hours vs. 60% in batch) .
- Catalysis : Palladium-mediated coupling for selective amide bond formation, reducing side products like N-alkylated impurities .
Q. What in vivo models are suitable for evaluating neuroprotective effects?
- Ischemia/Reperfusion Injury Models : Administer the compound (5–20 mg/kg IV) in rodent middle cerebral artery occlusion (MCAO) assays. Measure infarct size reduction via TTC staining and neurological scores, as validated for related benzamide derivatives .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
